molecular formula C18H20N2O4S B3520356 METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3520356
M. Wt: 360.4 g/mol
InChI Key: WGVYGTGWRYRIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. It is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its thiophene ring, which is substituted with multiple functional groups, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the dimethylcarbamoyl, methyl, and methylbenzamido groups. Common reagents used in these reactions include methyl iodide, dimethylamine, and benzoyl chloride. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis. Industrial methods also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)THIOPHENE-2-CARBOXYLATE

Uniqueness

METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-10-8-6-7-9-12(10)15(21)19-16-13(18(23)24-5)11(2)14(25-16)17(22)20(3)4/h6-9H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYGTGWRYRIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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METHYL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(2-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

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